![molecular formula C9H16O B14598569 (3aR,8aR)-Octahydro-1H-cyclohepta[c]furan CAS No. 61154-17-4](/img/structure/B14598569.png)
(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan is a bicyclic organic compound characterized by its unique structure, which includes a seven-membered ring fused to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,8aR)-Octahydro-1H-cyclohepta[c]furan typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diol or hydroxy ketone using acid or base catalysis. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursors or continuous flow synthesis techniques. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce more saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a scaffold for designing new pharmaceuticals.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of (3aR,8aR)-Octahydro-1H-cyclohepta[c]furan depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include alterations in signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptane: A seven-membered ring compound without the tetrahydrofuran ring.
Tetrahydrofuran: A five-membered ring compound without the cycloheptane ring.
Decahydroquinoline: A bicyclic compound with different ring fusion and nitrogen atom.
Uniqueness
(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Propiedades
Número CAS |
61154-17-4 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(3aR,8aR)-3,3a,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]furan |
InChI |
InChI=1S/C9H16O/c1-2-4-8-6-10-7-9(8)5-3-1/h8-9H,1-7H2/t8-,9-/m0/s1 |
Clave InChI |
HXGIMDDJYMTLFS-IUCAKERBSA-N |
SMILES isomérico |
C1CC[C@H]2COC[C@@H]2CC1 |
SMILES canónico |
C1CCC2COCC2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



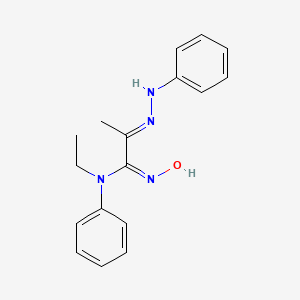
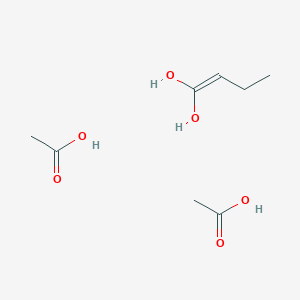
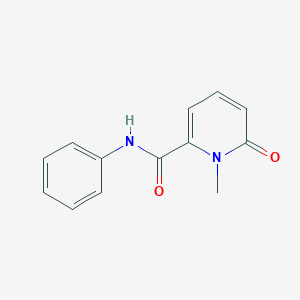
![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)
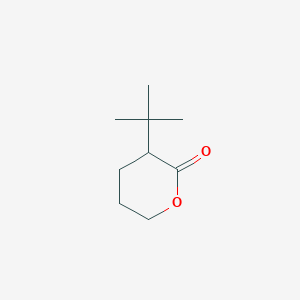


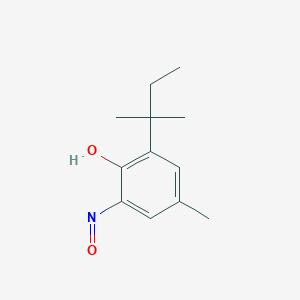

![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)
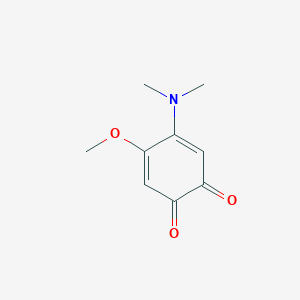
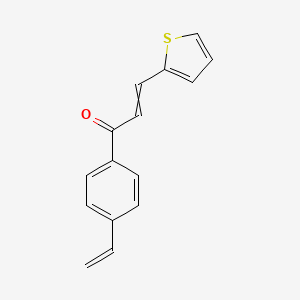
![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
